3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Structure-Activity Relationship Antimycobacterial Activity 1,2,4-Triazole Derivatives

Researchers often face delays when sourcing positional isomers for SAR studies, limiting the speed of lead optimization. This 5-sulfanyl-4-amino-1,2,4-triazole, featuring a meta-methyl substitution, provides a ready-to-use scaffold to address this gap. Its free N-4 amino group enables rapid single-step derivatization, bypassing complex multi-step synthesis. - Facilitates direct comparison against commercially available 2-methyl and 4-methyl benzyl analogs in antimycobacterial screening. - Predicted logP of ~3.5 and tPSA of ~80 Ų make it an ideal reference standard for permeability and metabolic stability assays. - Available as a high-purity research intermediate, ensuring batch-to-batch consistency for reliable, reproducible data.

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
Cat. No. B12138864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H20N4O2S/c1-12-5-4-6-13(9-12)11-25-18-21-20-17(22(18)19)14-7-8-15(23-2)16(10-14)24-3/h4-10H,11,19H2,1-3H3
InChIKeyWZGSPQDXWRHSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


The compound 3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine belongs to the class of 4-amino-1,2,4-triazole derivatives, characterized by a 3,4-dimethoxyphenyl group at the 3-position, a (3-methylbenzyl)sulfanyl substituent at the 5-position, and a primary amine at N-4. This substitution pattern distinguishes it from the more commonly studied 3-benzylsulfanyl-1,2,4-triazoles and 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles, where the sulfanyl group is located at the 3-position rather than the 5-position [1]. The compound is listed by multiple chemical suppliers as a research-grade synthetic intermediate, with a molecular formula of C₁₈H₂₀N₄O₂S and a molecular weight of 356.44 g/mol .

Limitations of Generic 1,2,4-Triazoles vs. 3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in SAR


Close analogs of 1,2,4-triazole bearing sulfanyl substituents exhibit drastically different biological activity profiles depending on the position of the sulfur linker (3-sulfanyl vs. 5-sulfanyl), the N-4 substitution (NH₂ vs. H vs. alkyl), and the nature of the benzyl substituent. For instance, 3-benzylsulfanyl-1,2,4-triazoles evaluated against Mycobacterium tuberculosis show MIC values ranging from 32 to >1000 µmol/L, with activity critically dependent on the benzyl ring substitution pattern [1]. Similarly, 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles demonstrate anti-inflammatory activity only after specific N-acylation [2]. The 3-methylbenzyl group at the 5-sulfanyl position in the target compound is therefore not interchangeable with the 2-methyl, 4-methyl, 4-fluoro, or 3-methoxy benzyl analogs without altering the biological outcome, as demonstrated by SAR studies in related triazole series [3].

Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Benzyl Substitution and Antimycobacterial SAR

In the structurally related 3-benzylsulfanyl-1,2,4-triazole series, the position of the methyl substituent on the benzyl ring significantly modulates antimycobacterial potency. The most active compounds in this series carry electron-withdrawing groups (e.g., nitro) or a thioamide moiety, while simple methyl substitution yields only moderate activity [1]. The 3-methylbenzyl isomer offers a distinct steric and electronic profile compared to the 2-methylbenzyl analog (CAS 578734-96-0) and the 4-methylbenzyl analog (CAS not assigned), which are commercially available as reference standards . Although direct head-to-head MIC data for the target compound are unavailable in the public domain, class-level SAR inference indicates that the meta-methyl substitution pattern is expected to alter the dihedral angle between the benzyl ring and the triazole core, potentially impacting target binding differently than ortho- or para-substituted analogs.

Structure-Activity Relationship Antimycobacterial Activity 1,2,4-Triazole Derivatives

N-4 Amino Group vs. 5-Alkylthio Triazoles in Anti-Inflammatory Derivatization

The target compound shares the 3-(3,4-dimethoxyphenyl) motif with a series of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles studied for anti-inflammatory activity. In that series, compounds 6d, 7a, 7c, 10a, 10b, and 11 exhibited anti-inflammatory effects, but only after N-acylation of the triazole ring [1]. The target compound's N-4 primary amine distinguishes it from the non-aminated 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles (compounds 3 and 4 in Labanauskas et al.), which lack the N-4 amino group and require acylation for activity. The presence of the free NH₂ group at position 4 in the target compound provides a synthetic handle for further derivatization that is absent in the non-aminated analogs, enabling exploration of N-acyl, N-alkyl, or Schiff base derivatives without requiring prior N-amination steps.

Anti-Inflammatory Activity Triazole Acylation Structure-Activity Relationship

Lipophilicity and Drug-Likeness vs. Positional Isomers

Computationally predicted physicochemical parameters differentiate the target 3-methylbenzyl isomer from its 2-methyl, 4-methyl, and 4-fluoro analogs. Based on structure-based calculations, the target compound (C₁₈H₂₀N₄O₂S, MW 356.44) has a predicted logP of approximately 3.5, a topological polar surface area (tPSA) of approximately 80 Ų, and 4 hydrogen bond acceptors with 2 hydrogen bond donors (NH₂ group) . By comparison, the 4-fluorobenzyl analog (CAS 676642-55-0, C₁₇H₁₇FN₄O₂S, MW 360.41) exhibits a lower logP (~3.0) and increased electronegativity at the benzyl ring due to fluorine substitution . These differences in lipophilicity and electronic character directly influence membrane permeability, metabolic stability, and off-target binding – parameters critical for selecting the appropriate tool compound for a given assay system.

Physicochemical Properties Drug-Likeness Computational Prediction

Application Scenarios for 3-(3,4-Dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Antimycobacterial Lead Optimization: Benzyl Substitution Effects

The compound serves as a tailored intermediate for SAR studies exploring the effect of meta-methyl substitution on antimycobacterial activity in the 1,2,4-triazole class. Building on the finding that 3-benzylsulfanyl-1,2,4-triazoles exhibit MIC values of 32–>1000 µmol/L against M. tuberculosis [1], researchers can use this compound to generate N-acyl, N-alkyl, or metal-complex derivatives and compare their potency directly against the 2-methyl and 4-methyl positional isomers, which are commercially available from Sigma-Aldrich .

Anti-Inflammatory Drug Discovery: Direct N-Derivatization

The free 4-amino group enables one-step synthesis of N-acylated or Schiff base derivatives for anti-inflammatory screening, bypassing the multi-step sequence required for non-aminated 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles [2]. This synthetic advantage is particularly relevant for medicinal chemistry groups seeking to rapidly expand a compound library around the 3,4-dimethoxyphenyl-triazole pharmacophore.

Physicochemical Tool for Membrane Permeability Studies

With a predicted logP of ~3.5 and a tPSA of ~80 Ų, the compound occupies a favorable physicochemical space for cell-based assays. It can be used as a reference compound to benchmark the permeability and metabolic stability of more polar analogs (e.g., 4-fluorobenzyl derivative, logP ~3.0) in Caco-2 or MDCK cell monolayer models, providing a direct comparator for assessing the impact of benzyl ring substitution on passive diffusion.

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